molecular formula C18H27ClN2O3 B5979334 4-[1-(5-chloro-2,3-dimethoxybenzyl)-3-piperidinyl]morpholine

4-[1-(5-chloro-2,3-dimethoxybenzyl)-3-piperidinyl]morpholine

Cat. No. B5979334
M. Wt: 354.9 g/mol
InChI Key: WJOVMQDZDLPOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(5-chloro-2,3-dimethoxybenzyl)-3-piperidinyl]morpholine, also known as CDMB-Pip, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 4-[1-(5-chloro-2,3-dimethoxybenzyl)-3-piperidinyl]morpholine is not fully understood. However, it is believed to act as a modulator of neurotransmitter systems in the brain, particularly the cholinergic and dopaminergic systems. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects:
4-[1-(5-chloro-2,3-dimethoxybenzyl)-3-piperidinyl]morpholine has been shown to exert a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which may improve cognitive function. It has also been shown to reduce the levels of inflammatory cytokines, which may reduce inflammation and tissue damage in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[1-(5-chloro-2,3-dimethoxybenzyl)-3-piperidinyl]morpholine is its high potency and selectivity for its target receptors. This makes it a useful tool for studying the role of these receptors in various biological processes. However, one limitation of 4-[1-(5-chloro-2,3-dimethoxybenzyl)-3-piperidinyl]morpholine is its relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on 4-[1-(5-chloro-2,3-dimethoxybenzyl)-3-piperidinyl]morpholine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an analgesic or anti-inflammatory agent. Further research is needed to fully understand the mechanisms of action of 4-[1-(5-chloro-2,3-dimethoxybenzyl)-3-piperidinyl]morpholine and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-[1-(5-chloro-2,3-dimethoxybenzyl)-3-piperidinyl]morpholine involves the reaction of 5-chloro-2,3-dimethoxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with morpholine to yield the final product.

Scientific Research Applications

4-[1-(5-chloro-2,3-dimethoxybenzyl)-3-piperidinyl]morpholine has been studied extensively for its potential therapeutic applications, particularly in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties.

properties

IUPAC Name

4-[1-[(5-chloro-2,3-dimethoxyphenyl)methyl]piperidin-3-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O3/c1-22-17-11-15(19)10-14(18(17)23-2)12-20-5-3-4-16(13-20)21-6-8-24-9-7-21/h10-11,16H,3-9,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOVMQDZDLPOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)CN2CCCC(C2)N3CCOCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-[(5-Chloro-2,3-dimethoxyphenyl)methyl]piperidin-3-yl]morpholine

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